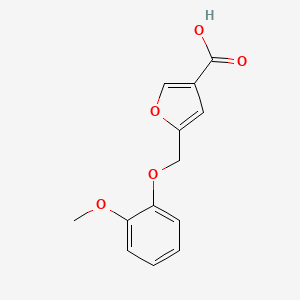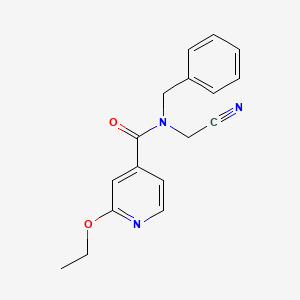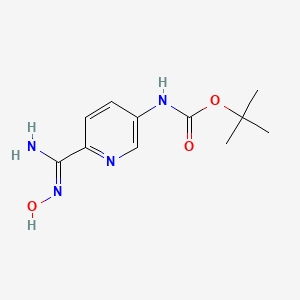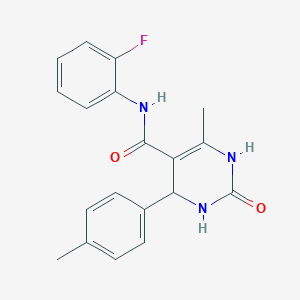![molecular formula C21H17N3O5S B2991800 ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 1228073-47-9](/img/structure/B2991800.png)
ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate” is a complex organic molecule. It is a derivative of coumarin, a class of organic compounds known for their diverse biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a coumarin derivative with another organic compound in the presence of a catalyst . For example, ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate was synthesized by reacting ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a chromen-3-yl group, a tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine group, and an ethyl carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its large size and the presence of multiple reactive groups. Similar compounds have been shown to undergo reactions with 1,2-binucleophilic agents, leading to the formation of new pyrazole and isoxazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and similar compounds. For example, it likely has a high melting point and exhibits characteristic peaks in its NMR and IR spectra .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ionic Liquid Mediated Synthesis : Novel chromone-pyrimidine coupled derivatives, including those similar to the specified compound, were synthesized using an eco-friendly and reusable catalyst, Triethyl ammonium sulphate. This method offers advantages such as excellent yields, short reaction time, and mild conditions, highlighting its potential in green chemistry applications (Nikalje et al., 2017).
- Antimicrobial Activity : Derivatives synthesized via an ionic liquid-promoted method were evaluated for their in vitro antifungal and antibacterial activity. The study found certain derivatives exhibiting potent antibacterial and antifungal properties, suggesting their potential as antimicrobial agents (Tiwari et al., 2018).
Biological Applications
- Fluorescence Properties : Synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds, including derivatives of the compound , was carried out. These compounds show active fluorescence, indicating their potential use in fluorescent tagging and imaging applications (Al-Masoudi et al., 2015).
- Antifibrotic Agents : Synthesis of novel pirfenidone analogs, including 2-pyridones and fused pyridones based on the core structure similar to the specified compound, was evaluated for antifibrotic activity. Some compounds demonstrated significant antifibrotic activity without adverse effects on liver and kidney functions, suggesting their potential as therapeutic agents in treating fibrotic diseases (Ismail & Noaman, 2005).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to target theEGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the action of similar compounds, it may inhibit theEGFR/PI3K/AKT/mTOR signaling pathway , leading to reduced cell proliferation and increased apoptosis .
Biochemical Pathways
The compound likely affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting this pathway, the compound could potentially prevent the growth and spread of cancer cells.
Pharmacokinetics
Similar compounds have shown to exhibit good bioavailability and are able to reach their target sites effectively .
Result of Action
The compound may inhibit cell proliferation, migration, and invasion, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . These effects could potentially make it a promising candidate for the treatment of certain types of cancer.
Propiedades
IUPAC Name |
ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-2-28-21(27)24-8-7-12-15(10-24)30-19-16(12)18(25)22-17(23-19)13-9-11-5-3-4-6-14(11)29-20(13)26/h3-6,9H,2,7-8,10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXAEUUYPWHUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B2991724.png)
![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2991727.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2991732.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)
![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)
